molecular formula C9H16O B1606858 4-Methylbicyclo[2.2.2]octan-1-ol CAS No. 824-13-5

4-Methylbicyclo[2.2.2]octan-1-ol

Cat. No. B1606858
CAS RN: 824-13-5
M. Wt: 140.22 g/mol
InChI Key: JWGWSFMJBKXMGZ-UHFFFAOYSA-N
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Description

4-Methylbicyclo[2.2.2]octan-1-ol is a chemical compound with the empirical formula C9H16O . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of 4-Methylbicyclo[2.2.2]octan-1-ol is 140.22 g/mol . The InChI string is 1S/C9H16O/c1-8-2-5-9(10,6-3-8)7-4-8/h10H,2-7H2,1H3 and the SMILES string is CC12CCC(CC1)(CC2)O .


Physical And Chemical Properties Analysis

4-Methylbicyclo[2.2.2]octan-1-ol is a solid substance . It has a molecular weight of 140.22 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 140.120115130 g/mol and the monoisotopic mass is 140.120115130 g/mol . The topological polar surface area is 20.2 Ų and it has a heavy atom count of 10 .

Scientific Research Applications

Antiprotozoal Activity

Research has demonstrated the potential of bicyclooctane derivatives, such as 4-Aminobicyclo[2.2.2]octan-2-ols, in combating protozoal infections. These compounds have shown activity against Trypanosoma b. rhodesiense, the causative agent of East African sleeping sickness, and Plasmodium falciparum, responsible for Malaria tropica. The structure-activity relationship studies suggest that modifications to the bicyclooctane skeleton can influence biological activity, highlighting the compound's role in developing antiprotozoal therapies (Seebacher et al., 2006).

Material Science and Synthesis

In material science, the synthesis and application of bicyclooctane derivatives have been explored for creating luminescent materials and as intermediates in complex chemical syntheses. For instance, the ring-opening metathesis polymerization (ROMP) of bicyclooctane derivatives has been utilized to produce poly(1,4-phenylenevinylenes) (PPVs), which are highly luminescent polymers suitable for various applications, including organic light-emitting diodes (OLEDs) (Wagaman & Grubbs, 1997).

Chemical Synthesis

The use of bicyclooctane derivatives in chemical synthesis is notable for their versatility as intermediates. A novel approach using bicyclooctane derivatives for the synthesis of complex terpenoid methylenecyclohexanes demonstrates their utility in organic synthesis, providing a pathway to intricate molecular structures (Henning & Hoffman, 1982).

Catalysis

Bicyclooctane derivatives have also been explored as catalysts in chemical reactions. For example, DABCO (1,4-Diazabicyclo[2.2.2]octane) derivatives have been utilized as structure-directing agents in zeolite syntheses, influencing the product selectivity and demonstrating the impact of bicyclooctane derivatives on materials chemistry (Takewaki et al., 1999).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . The hazard statements include H302, H315, and H319 . The precautionary statements are P301 + P312 + P330, and P305 + P351 + P338 .

Mechanism of Action

properties

IUPAC Name

4-methylbicyclo[2.2.2]octan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8-2-5-9(10,6-3-8)7-4-8/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGWSFMJBKXMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338674
Record name 4-Methylbicyclo[2.2.2]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

824-13-5
Record name 4-Methylbicyclo[2.2.2]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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